REACTION_CXSMILES
|
[N:1]1([C:7]([C:9]2[S:10][C:11]([NH2:14])=[CH:12][N:13]=2)=O)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.B>C1COCC1>[N:1]1([CH2:7][C:9]2[S:10][C:11]([NH2:14])=[CH:12][N:13]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The bright yellow mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
quenched with aq. NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (eluent 2% MeOH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CC=1SC(=CN1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 329 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |